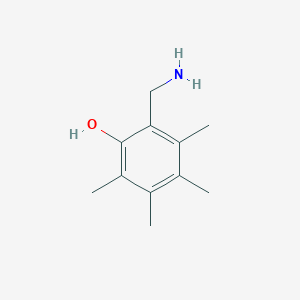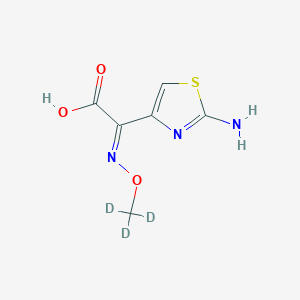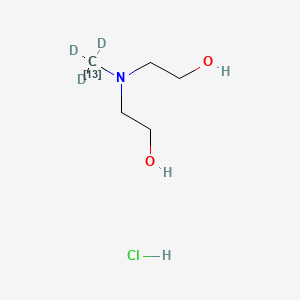
N-Methyldiethanolamine-13C,d3 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyldiethanolamine-13C,d3Hydrochloride is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of N-Methyldiethanolamine, where the carbon and hydrogen atoms are replaced with their isotopes, carbon-13 and deuterium (d3), respectively. This compound is often utilized in various analytical and biochemical applications due to its unique isotopic labeling, which allows for precise tracking and analysis in complex biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyldiethanolamine-13C,d3Hydrochloride typically involves the ethoxylation of methylamine using ethylene oxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + 2 \text{C}_2\text{H}_4\text{O} \rightarrow \text{CH}_3\text{N}(\text{C}_2\text{H}_4\text{OH})_2 ] In this process, methylamine reacts with ethylene oxide to form N-Methyldiethanolamine. For the isotopically labeled version, carbon-13 and deuterium-labeled ethylene oxide are used .
Industrial Production Methods
Industrial production of N-Methyldiethanolamine-13C,d3Hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and converted to its hydrochloride salt form for stability and ease of handling .
化学反应分析
Types of Reactions
N-Methyldiethanolamine-13C,d3Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Condensation: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Condensation: Typically involves the use of aldehydes or ketones in the presence of acid or base catalysts.
Major Products Formed
Oxidation: N-Methyldiethanolamine N-oxide.
Substitution: Various substituted derivatives depending on the reagent used.
Condensation: Imines or Schiff bases.
科学研究应用
N-Methyldiethanolamine-13C,d3Hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Biology: Utilized in metabolic studies to trace biochemical pathways and understand metabolic fluxes.
Medicine: Employed in pharmacokinetic studies to track the distribution and metabolism of drugs.
作用机制
The mechanism of action of N-Methyldiethanolamine-13C,d3Hydrochloride involves its incorporation into biochemical pathways where it can be tracked due to its isotopic labeling. The molecular targets and pathways involved depend on the specific application, such as metabolic studies or drug distribution analysis. The isotopic labels allow for precise detection and quantification using techniques like mass spectrometry .
相似化合物的比较
Similar Compounds
N-Methyldiethanolamine: The non-labeled version of the compound.
N-Ethyldiethanolamine: Similar structure but with an ethyl group instead of a methyl group.
Diethanolamine: Lacks the methyl group on the nitrogen atom.
Uniqueness
N-Methyldiethanolamine-13C,d3Hydrochloride is unique due to its isotopic labeling, which allows for precise tracking and analysis in complex systems. This makes it particularly valuable in research applications where accurate quantification and tracing are essential .
属性
分子式 |
C5H14ClNO2 |
|---|---|
分子量 |
159.63 g/mol |
IUPAC 名称 |
2-[2-hydroxyethyl(trideuterio(113C)methyl)amino]ethanol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6(2-4-7)3-5-8;/h7-8H,2-5H2,1H3;1H/i1+1D3; |
InChI 键 |
CMPOVQUVPYXEBN-SPZGMPHYSA-N |
手性 SMILES |
[2H][13C]([2H])([2H])N(CCO)CCO.Cl |
规范 SMILES |
CN(CCO)CCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-[[2-(2,4-Dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-(4-nitrophenyl)piperazine](/img/structure/B13844629.png)
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)
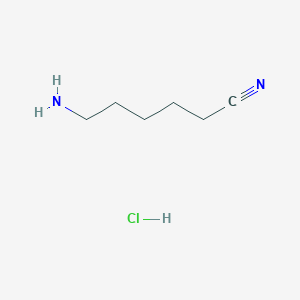
![Norfloxacin impurity J [EP impurity]](/img/structure/B13844655.png)
![3,4,8,9,10-Pentamethoxy-6H-benzo[c]chromen-6-one](/img/structure/B13844657.png)
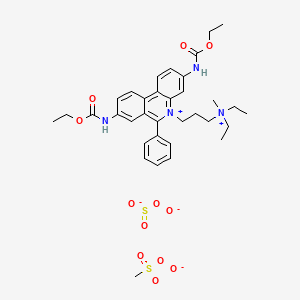
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
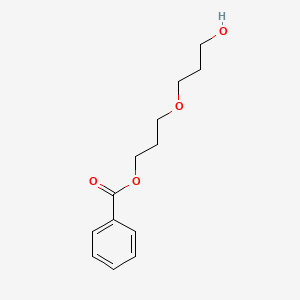
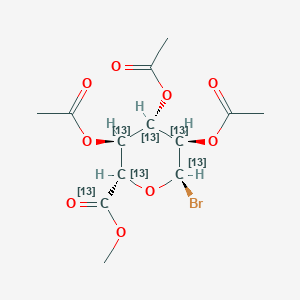
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
